Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate

Medicinal chemistry Nicotinic receptor ligands Scaffold-based drug design

Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate (CAS 1438241-26-9) is a conformationally constrained, nitrogen-containing bridged bicyclic compound. It features a 2-azabicyclo[3.1.1]heptane core with a Boc-protected secondary amine at the 2-position and a free aminomethyl substituent at the bridgehead 1-position (SMILES: CC(C)(C)OC(=O)N1CCC2CC1(CN)C2).

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 1438241-26-9
Cat. No. B3322306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate
CAS1438241-26-9
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CC1(C2)CN
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-9-6-12(14,7-9)8-13/h9H,4-8,13H2,1-3H3
InChIKeyXXWYHWOXIDZAFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate (CAS 1438241-26-9): Bridged Bicyclic Building Block for CNS-Oriented Discovery


Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate (CAS 1438241-26-9) is a conformationally constrained, nitrogen-containing bridged bicyclic compound. It features a 2-azabicyclo[3.1.1]heptane core with a Boc-protected secondary amine at the 2-position and a free aminomethyl substituent at the bridgehead 1-position (SMILES: CC(C)(C)OC(=O)N1CCC2CC1(CN)C2) . This scaffold serves as a versatile intermediate for constructing ligands targeting central nervous system (CNS) receptors, including nicotinic acetylcholine receptors (nAChRs) and orexin receptors, where the rigid bicyclic framework enforces a precise spatial orientation of pharmacophoric elements [1][2]. The compound is typically supplied at ≥95% purity (some vendors offer 98%), with the Boc protecting group enabling orthogonal deprotection strategies during multi-step syntheses .

Why Generic Substitution of Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate Is Not Chemically Advisable


The term '2-azabicyclo[3.1.1]heptane derivative' encompasses multiple regioisomers, protecting-group variants, and bridgehead substitution patterns that are not functionally interchangeable. The target compound (CAS 1438241-26-9) carries the aminomethyl group at the C1 bridgehead position with a Boc group on the N2 ring nitrogen. Closely related analogs differ in the location of the aminomethyl substituent (e.g., C5-substituted regioisomer CAS 2227205-85-6 ), the nitrogen position within the bicyclic framework (e.g., 3-azabicyclo[3.1.1]heptane derivative CAS 1363382-87-9 ), or the nature of the nitrogen protection (e.g., the fully Boc-protected analog CAS 1392804-11-3, which lacks the free primary amine handle ). These structural variations produce distinct exit-vector geometries, hydrogen-bonding capabilities, and synthetic utility. A procurement decision based solely on the C12H22N2O2 molecular formula without verifying the specific connectivity risks acquiring a compound that is chemically incompatible with the intended synthetic route or structure–activity relationship (SAR) hypothesis.

Quantitative Differentiation Evidence for Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate


Evidence 1: Bridgehead Aminomethyl Regiochemistry vs. C5-Substituted Regioisomer

The target compound places the aminomethyl group at the C1 bridgehead position of the 2-azabicyclo[3.1.1]heptane scaffold. The closest regioisomer, tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate (CAS 2227205-85-6), bears the aminomethyl at the C5 bridge position . In the C1-substituted variant described in US Patent 8,809,365, the exocyclic amine at the bridgehead enables derivatization that places pharmacophoric groups along a vector distinct from that achievable with C5 substitution [1]. The patent explicitly claims 1-substituted 2-azabicyclo[3.1.1]heptyl derivatives—not 5-substituted variants—as nicotinic acetylcholine receptor modulators, indicating that the C1 substitution pattern is critical for nAChR ligand activity [1].

Medicinal chemistry Nicotinic receptor ligands Scaffold-based drug design

Evidence 2: Free Primary Amine vs. Fully Boc-Protected Analog — Synthetic Utility

The target compound (CAS 1438241-26-9) carries a Boc group on the ring nitrogen (N2) and a free primary amine on the C1 aminomethyl substituent, enabling chemoselective functionalization at the exocyclic amine without deprotecting the ring nitrogen. In contrast, 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane (CAS 1392804-11-3) has Boc protection on both the ring nitrogen and the exocyclic amine [1]. The doubly protected analog requires an additional orthogonal deprotection strategy to distinguish the two Boc groups or a global deprotection followed by selective re-protection. Vendors list the target compound at ≥95% purity (some at 98%), making it suitable for direct use in amide coupling, reductive amination, or sulfonamide formation at the free amine without a preliminary deprotection step [2].

Synthetic chemistry Protecting group strategy Fragment-based drug discovery

Evidence 3: 2-Aza vs. 3-Aza Scaffold — Patent-Covered Biological Target Space

The 2-azabicyclo[3.1.1]heptane scaffold (target compound class) has been patented for two distinct CNS target classes: (a) nicotinic acetylcholine receptor (nAChR) modulation for Alzheimer's, Parkinson's, schizophrenia, and nicotine addiction (US 8,809,365 [1]), and (b) orexin-1 and orexin-2 receptor antagonism for substance dependence, binge eating, and anxiety disorders (WO 2019/081939 A1 [2]). In contrast, the 3-azabicyclo[3.1.1]heptane scaffold (e.g., CAS 1363382-87-9) has been characterized primarily as a saturated bioisostere of pyridine, with demonstrated metabolic stability improvement when incorporated into the antihistamine drug rupatadine (reduction in human liver microsome intrinsic clearance from CLint = 517 to 47 µL min⁻¹ mg⁻¹) [3]. No patent family was identified claiming 3-aza analogs for nAChR or orexin receptor modulation.

Orexin receptor antagonists nAChR modulators CNS drug discovery

Evidence 4: Bicyclo[3.1.1]heptane vs. Bicyclo[2.2.1]heptane Scaffold — Exit Vector Geometry

The bicyclo[3.1.1]heptane core has been proposed as a saturated bioisostere of meta-substituted benzenes, with the angle between exit vectors measuring 119–120° and the inter-substituent distance spanning 4.8–5.0 Å [1]. This geometric profile differs from the more widely used 2-azabicyclo[2.2.1]heptane scaffold, which imposes a different spatial relationship between bridgehead substituents. The target compound integrates the meta-benzene-mimetic geometry of bicyclo[3.1.1]heptane with the synthetic versatility of a bridgehead aminomethyl group, offering a saturated, three-dimensional replacement for aromatic rings in lead optimization. A recent J. Am. Chem. Soc. (2024) publication demonstrated an operationally simple, scalable synthesis of enantiopure 2-azabicyclo[3.1.1]heptane derivatives (37 examples reported) via a formal [2σ + 2σ]-cycloaddition, providing a reliable route to this scaffold class [2].

Bioisosteres Scaffold hopping Conformational analysis

Evidence 5: 2-Azabicyclo[3.1.1]heptane vs. Monocyclic Piperidine Scaffolds — Conformational Restriction

The 2-azabicyclo[3.1.1]heptane core locks the piperidine-like nitrogen into a rigid bridged framework, pre-organizing the amine and bridgehead substituents into a fixed spatial relationship. In contrast, monocyclic piperidine or 4-aminopiperidine building blocks exhibit conformational flexibility that can reduce binding affinity through entropic penalty or produce multiple bioactive conformations that compromise receptor subtype selectivity [1]. The patent literature on 1-substituted 2-azabicyclo[3.1.1]heptyl derivatives explicitly teaches that the conformational restriction of the [3.1.1] scaffold is advantageous for achieving selective nAChR modulation across multiple CNS indications, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction [1]. Piperidine-based analogs (e.g., N-Boc-4-aminopiperidine) lack this conformational constraint and are not claimed in the same patent family for nAChR activity.

Conformational restriction Entropic benefit Receptor selectivity

Recommended Procurement and Application Scenarios for Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate


Scenario 1: nAChR-Focused CNS Drug Discovery Programs

Use as a core intermediate for synthesizing 1-substituted 2-azabicyclo[3.1.1]heptyl derivatives targeting neuronal nicotinic acetylcholine receptors (nAChRs). The free aminomethyl handle at C1 enables direct diversification into amide, urea, sulfonamide, or reductive amination products without disturbing the N2 Boc protection. The C1-substitution pattern is explicitly claimed in US Patent 8,809,365 for CNS indications including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction [1]. Procure at ≥95% purity from reputable vendors; verify regiochemistry by ¹H NMR or SMILES confirmation to avoid accidental purchase of the C5-substituted regioisomer (CAS 2227205-85-6).

Scenario 2: Orexin Receptor Antagonist Lead Optimization

Employ as a building block for synthesizing dual or selective orexin-1/orexin-2 receptor antagonists as described in WO 2019/081939 A1 (Chronos Therapeutics) [1]. The 2-azabicyclo[3.1.1]heptane scaffold provides a rigid, three-dimensional core that positions the bridgehead aminomethyl and N2 substituents for optimal receptor engagement. The Boc group on N2 can be removed under standard acidic conditions (TFA or HCl/dioxane) to liberate the secondary amine for further functionalization in late-stage diversification. Confirm that the scaffold is the 2-aza variant rather than the 3-aza bioisostere, as the patent family covering orexin antagonism is specific to the 2-aza scaffold.

Scenario 3: Meta-Benzene Bioisostere Replacement in Lead Optimization

Utilize the bicyclo[3.1.1]heptane core as a saturated, three-dimensional replacement for meta-substituted benzene rings in existing lead series. The exit vector geometry (119–120° angle, 4.8–5.0 Å inter-substituent distance) closely mimics meta-substitution patterns on aromatic rings [1], while the saturated nature of the bicycle can improve solubility, reduce plasma protein binding, and mitigate aromatic metabolism. The target compound provides a ready-to-derivatize entry point into this scaffold class, with the free aminomethyl acting as the first exit vector and the N2 position (after Boc removal) serving as the second. A validated enantiopure synthetic route (J. Am. Chem. Soc. 2024) supports large-scale production for programs advancing beyond hit-to-lead [2].

Scenario 4: Fragment-Based Drug Discovery (FBDD) Library Design

Incorporate as a three-dimensional fragment into fragment-based screening libraries. The compound meets key fragment criteria: MW 226.32 (<300 Da), contains hydrogen-bond donor (primary amine) and acceptor (carbamate carbonyl) functionality, and provides a rigid, non-planar scaffold that increases three-dimensional character (Fsp³) relative to flat aromatic fragments. The Boc protection on the ring nitrogen allows the fragment to be elaborated via the free amine handle while maintaining the N2 protecting group for later-stage unveiling and diversification. Source at high purity (≥98%) to minimize false positives from impurities in fragment screens.

Quote Request

Request a Quote for Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.